molecular formula C35H68N6O7 B3293044 Palmitoyllysylvalyldiaminobutyroylthreonine CAS No. 883558-31-4

Palmitoyllysylvalyldiaminobutyroylthreonine

Cat. No. B3293044
CAS RN: 883558-31-4
M. Wt: 685.0 g/mol
InChI Key: BVYVWYKOCOGULA-JBUMCTQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyllysylvalyldiaminobutyroylthreonine (Pal-KTTKS) is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a combination of four amino acids, namely lysine, valine, aspartic acid, and threonine, and is primarily used in cosmetic and skincare products. However, recent research has also explored its potential in wound healing, tissue regeneration, and anti-inflammatory therapy.

Mechanism of Action

The mechanism of action of Palmitoyllysylvalyldiaminobutyroylthreonine involves its ability to stimulate collagen production and regulate various signaling pathways. Collagen is the primary structural protein in the skin, and its synthesis decreases with age, leading to the formation of wrinkles and sagging skin. This compound stimulates collagen production by activating the transforming growth factor-beta (TGF-β) signaling pathway. It also regulates the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen in the skin.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the stimulation of collagen production, increased skin elasticity, and reduction in wrinkle formation. It also promotes angiogenesis, which is the formation of new blood vessels, and accelerates the formation of granulation tissue. This compound has anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

Palmitoyllysylvalyldiaminobutyroylthreonine has several advantages in lab experiments, including its stability, easy synthesis, and low toxicity. However, its high cost and limited availability can be a limitation for some studies. Additionally, its effects may vary depending on the concentration and delivery method used, making it essential to standardize protocols for its use.

Future Directions

There are several future directions for the use of Palmitoyllysylvalyldiaminobutyroylthreonine, including its potential applications in tissue regeneration, wound healing, and anti-inflammatory therapy. Further research is needed to explore its effects on different cell types and tissues and to optimize its delivery methods. Additionally, the development of novel this compound derivatives with improved bioactivity and stability is an exciting area of research.

Scientific Research Applications

Palmitoyllysylvalyldiaminobutyroylthreonine has been extensively studied for its potential applications in various fields. In the cosmetic industry, it is used as an anti-aging agent due to its ability to stimulate collagen production, improve skin elasticity, and reduce wrinkle formation. It has also been shown to have wound healing properties by promoting angiogenesis and accelerating the formation of granulation tissue. Additionally, this compound has anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68N6O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48)/t26-,27+,28+,30+,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYVWYKOCOGULA-JBUMCTQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883558-31-4
Record name Palmitoyllysylvalyldiaminobutyroylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1615WE9073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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